molecular formula C12H20N2O2 B12895175 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one

Cat. No.: B12895175
M. Wt: 224.30 g/mol
InChI Key: IYXRMBQGSIUHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the reaction of 2-hexyl-3-oxobutanoic acid with hydrazine hydrate under reflux conditions, followed by acetylation using acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized pyrazole compounds .

Scientific Research Applications

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one
  • 3,5-dimethyl-1H-pyrazole
  • 1-phenyl-3-methyl-5-pyrazolone

Uniqueness

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the acetyl and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14-12(16)11(10(3)15)9(2)13-14/h13H,4-8H2,1-3H3

InChI Key

IYXRMBQGSIUHPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(=C(N1)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.